(3-Aminocyclobutyl)methanol hydrochloride

Medicinal Chemistry PROTAC Design Ligand Efficiency

Securing a conformationally constrained linker with dual amine/alcohol handles often means long lead times or stereochemical ambiguity. This trans-(3-Aminocyclobutyl)methanol hydrochloride solves that bottleneck. - Delivers a rigid, puckered cyclobutane core that locks functional groups in a precise orientation for PROTAC ternary complex optimization. - Eliminates cis/trans isomerization risk, ensuring batch-to-batch stereochemical fidelity critical for reproducible antiviral and antitumor SAR studies. - Available from stock with a validated 85% high-yield synthetic route, enabling rapid scale-up from medicinal chemistry to preclinical toxicology batches.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 1284250-10-7
Cat. No. B037349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminocyclobutyl)methanol hydrochloride
CAS1284250-10-7
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1C(CC1N)CO.Cl
InChIInChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H
InChIKeyNGVZDZFNCCGDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3-Aminocyclobutyl)methanol hydrochloride


(3-Aminocyclobutyl)methanol hydrochloride, also known as trans-3-amino-cyclobutanemethanol hydrochloride, is a bifunctional building block with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol [1]. It features a strained cyclobutane core substituted with a primary amine and a primary alcohol, classifying it as a constrained cyclic amino alcohol hydrochloride salt [2]. This structure provides unique conformational properties useful in drug design. The compound is commercially available, with stated applications as a PROTAC (Proteolysis Targeting Chimera) linker and as a key intermediate in the synthesis of various pharmacologically active molecules, including antiviral and antitumor agents [3].

Bifunctional building block: primary amine and alcohol for orthogonal conjugation
Strained cyclobutane core enforces rigid geometry for constrained ligand design
Recognized PROTAC linker with established application in targeted protein degradation
Commercially available as hydrochloride salt, supporting straightforward procurement

Critical Need for Specific (3-Aminocyclobutyl)methanol hydrochloride


Generic substitution is not feasible for (3-Aminocyclobutyl)methanol hydrochloride due to its specific molecular properties. The compound's unique four-membered cyclobutane ring imparts a rigid, puckered conformation distinct from the more flexible five- and six-membered rings of cyclopentyl or cyclohexyl analogs . This conformational restriction is a critical design element in medicinal chemistry, where it is used to precisely orient functional groups, prevent cis/trans isomerization, and enhance metabolic stability [1]. The specific stereochemistry of the trans-isomer (CAS 1284250-10-7) also distinguishes it from the cis-isomer (CAS 142733-65-1), which can lead to different biological outcomes . Furthermore, its established role as a PROTAC linker means that substituting it with an alternative building block could disrupt the delicate ternary complex formation required for targeted protein degradation, potentially nullifying the therapeutic effect. The following quantitative evidence underscores these key differentiators.

Ring-Size Mismatch
Cyclopentyl or cyclohexyl analogs lack the cyclobutane ring strain and restricted geometry, which may alter spatial orientation of functional groups and affect target engagement.
Stereochemical Specificity
The trans configuration (CAS 1284250-10-7) is distinct from the cis isomer (CAS 142733-65-1); using the cis form may produce different assay outcomes and ternary complex behavior.
Linker Role Confirmation
Generic amino alcohols may not function equivalently as PROTAC linkers; substitution could disrupt ternary complex formation required for effective target degradation.

Advantages Over Analogs for (3-Aminocyclobutyl)methanol hydrochloride


Lower Molecular Weight for Enhanced Ligand Efficiency

The target compound possesses a lower molecular weight and smaller molecular volume compared to its five- and six-membered ring analogs. This reduced size can be advantageous in medicinal chemistry for improving ligand efficiency and optimizing physicochemical properties within the 'Rule of Five' space [1].

Lower Molecular Weight
Class-level
137.61 g/mol, 9.2% lighter than cyclopentyl analog
Supports molecular-weight-driven ligand efficiency review
Comparative property; does not directly predict permeability or bioavailability
Medicinal Chemistry PROTAC Design Ligand Efficiency

Conformational Rigidity for Molecular Recognition

The target compound's cyclobutane ring is more conformationally restricted and has greater ring strain than the more flexible cyclopentane and cyclohexane rings found in analogs. This structural rigidity is a key differentiator for applications requiring precise spatial orientation of the amine and alcohol functional groups [1].

Conformational Rigidity
Class-level
Ring strain ~26.5 kcal/mol vs ~6.5 (cyclopentane) and ~0 (cyclohexane)
Conformational restriction may support binding pre-organization
Rigidity advantage is context-dependent
Conformational Analysis Scaffold Hopping Structure-Based Drug Design

Validated PROTAC Linker Application

The target compound is explicitly designated and commercially available as a PROTAC linker. This is a specific, high-value application that requires the compound's bifunctional nature and rigid cyclobutyl core to connect a target protein ligand to an E3 ligase ligand . While other amino alcohols may also serve as linkers, this compound is a recognized and standardized building block for PROTAC synthesis, simplifying procurement and experimental design for this cutting-edge therapeutic modality.

PROTAC Linker Designation
Data to verify
Commercially designated as PROTAC linker
Recognized linker may reduce experimental variability
Supplier designation; verify compatibility in specific degrader construct
PROTAC Targeted Protein Degradation Chemical Biology

Efficient Salt Synthesis for Scale-Up

A specific procedure for synthesizing the target hydrochloride salt from its free base reports a yield of 85%. This quantitative metric provides a baseline for process development and feasibility assessment when scaling up the synthesis for research or pre-clinical needs [1].

Salt Synthesis Yield
Reported
85% yield for HCl salt formation
Provides a baseline for scale-up feasibility assessment
Yield from reported procedure; scale-up may require optimization
Process Chemistry Synthetic Yield Scale-up

Application Scenarios for (3-Aminocyclobutyl)methanol hydrochloride


PROTAC Molecule Synthesis

The compound's primary and most validated application is as a bifunctional linker in the construction of PROTACs . Its rigid cyclobutane core and amine/alcohol handles are ideal for conjugating a ligand for a target protein (e.g., a kinase) to a ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN). This precise application leverages the compound's unique conformational rigidity to influence the formation of the ternary complex required for ubiquitination and subsequent proteasomal degradation of the target [1].

Rigid Scaffold in Medicinal Chemistry

The strained cyclobutane ring serves as a unique scaffold for introducing conformational constraint into a lead molecule [2]. Researchers can use this building block to lock a flexible chain into a specific orientation, potentially improving binding affinity and selectivity for a biological target, or to prevent unwanted cis/trans isomerization in a molecule [3].

Antiviral and Antitumor Agent Synthesis

The compound has been identified as an intermediate in the preparation of cyclobutane analogs with activity against herpes simplex virus, human immunodeficiency virus (HIV), and human cytomegalovirus (HCMV), as well as antitumor agents [4]. This suggests that the core scaffold is privileged for binding to targets relevant to these therapeutic areas, making it a strategic building block for drug discovery in virology and oncology.

Scale-Up for Pre-Clinical Development

The documented high-yielding synthesis of the hydrochloride salt (85%) [5] provides a solid foundation for process chemists tasked with scaling up production. The existence of this procedure reduces the time and resources needed to secure multi-gram quantities of the material for advanced in vivo efficacy or toxicology studies.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Bifunctional amine-alcohol handle; rigid cyclobutane spacer
Ternary complex formation and target degradation endpoints
Conformational constraint in drug design
Strained cyclobutane ring for oriented functional group presentation
Binding affinity and selectivity optimization; cis/trans isomer control
Antiviral and antitumor research intermediate
Privileged cyclobutane scaffold for target engagement
Antiviral and antitumor activity screening in relevant models
Scale-up for advanced research studies
Documented high-yield hydrochloride salt synthesis
Process feasibility and multi-gram supply for in vivo research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Aminocyclobutyl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.